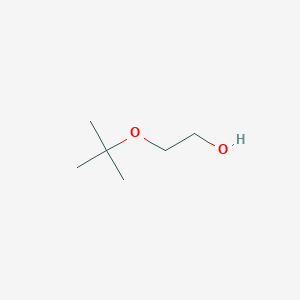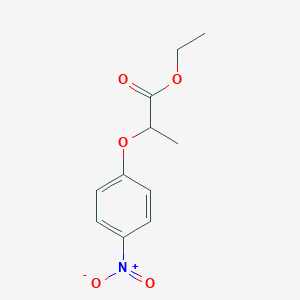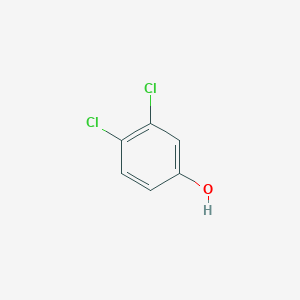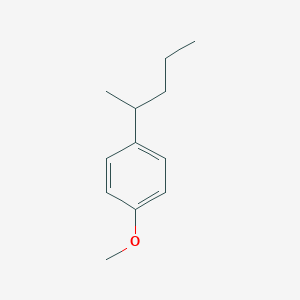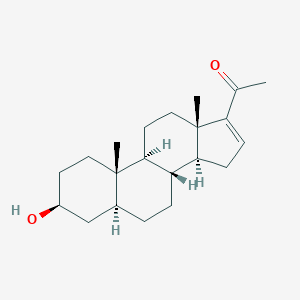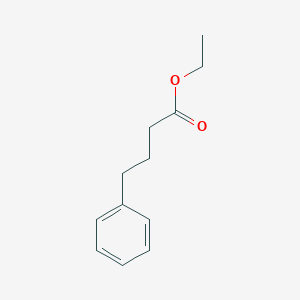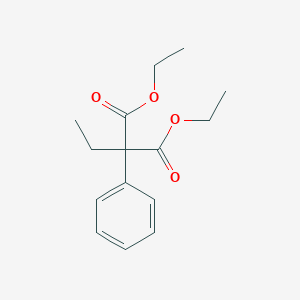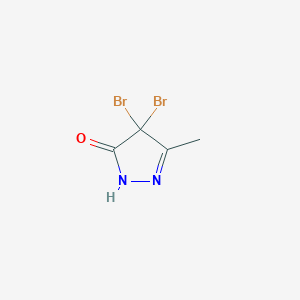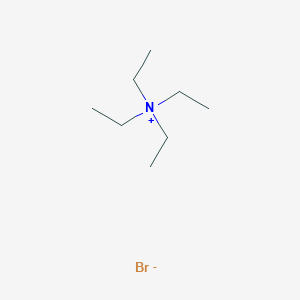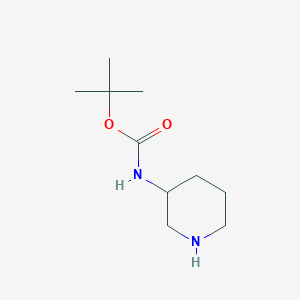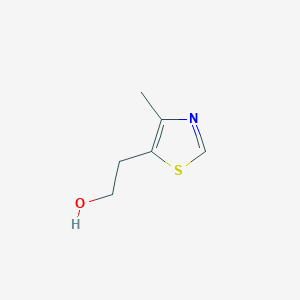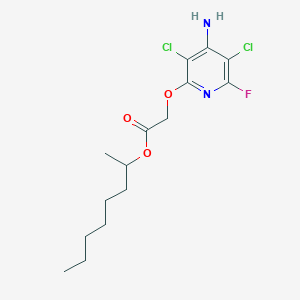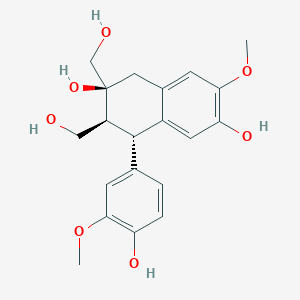
Cycloolivil
Vue d'ensemble
Description
Cycloolivil is a naturally occurring lignan, a type of polyphenolic compound, found in various plant species such as Nardostachys jatamansi and Stereospermum suaveolens . Lignans are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. This compound, in particular, has garnered attention for its potential therapeutic applications, especially in the treatment of inflammatory diseases .
Applications De Recherche Scientifique
Chemistry: Cycloolivil serves as a valuable compound for studying lignan biosynthesis and its chemical properties.
Medicine: this compound has demonstrated promising anti-cancer properties by inhibiting the growth of cancer cells.
Industry: The antioxidant properties of this compound make it a potential additive in food and cosmetic industries to enhance product stability and shelf life.
Mécanisme D'action
Target of Action
Cycloolivil, a natural polyphenolic compound, primarily targets oxygen radicals . It acts as a radical scavenger , reducing the activity of these radicals in the body. Additionally, it has been found to inhibit the expression of COX-2 proteins .
Mode of Action
This compound interacts with its targets by scavenging oxygen radicals, thereby reducing their activity . This interaction results in significant antioxidant and antiaggregant effects . Furthermore, it inhibits the expression of COX-2 proteins .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to block the NF-κB and JAK/STAT signaling pathways . By inhibiting these pathways, this compound can exert its anti-inflammatory effects.
Result of Action
The action of this compound results in a reduction of inflammatory cytokines induced by TNF-α/IFN-γ, such as IL-6, IL-8, and RANTES, in keratinocytes . This suggests that this compound could be used to treat skin inflammatory diseases .
Analyse Biochimique
Biochemical Properties
Cycloolivil has been found to interact with various biomolecules, including enzymes and proteins, in biochemical reactions . It has been shown to inhibit the expression of COX-2 proteins .
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, the anti-inflammatory effects of this compound are mediated by blockage of the NF-κB and JAK/STAT signaling pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cycloolivil can be isolated from plant sources using various extraction techniques. For instance, it can be extracted from the roots of Stereospermum suaveolens using methanol, followed by purification through open silica gel column chromatography and high-performance liquid chromatography (HPLC) . The ethyl acetate-soluble fraction from the methanol extract is typically used for this purpose .
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the extraction and purification methods used in laboratory settings can be scaled up for industrial purposes. This would involve optimizing the extraction process, using solvents like methanol and ethyl acetate, and employing advanced chromatographic techniques for purification.
Analyse Des Réactions Chimiques
Types of Reactions: Cycloolivil undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or methoxide ions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Comparaison Avec Des Composés Similaires
Cycloolivil is structurally similar to other lignans such as olivil and lyoniresinol . it possesses unique properties that distinguish it from these compounds:
Propriétés
IUPAC Name |
(2S,3S,4S)-4-(4-hydroxy-3-methoxyphenyl)-2,3-bis(hydroxymethyl)-7-methoxy-3,4-dihydro-1H-naphthalene-2,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O7/c1-26-17-5-11(3-4-15(17)23)19-13-7-16(24)18(27-2)6-12(13)8-20(25,10-22)14(19)9-21/h3-7,14,19,21-25H,8-10H2,1-2H3/t14-,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIQZCNOUZCRGH-VOBQZIQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(C(C(CC2=C1)(CO)O)CO)C3=CC(=C(C=C3)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2[C@@H]([C@H]([C@@](CC2=C1)(CO)O)CO)C3=CC(=C(C=C3)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347745 | |
| Record name | Isoolivil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3064-05-9 | |
| Record name | Isoolivil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


